Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride
CAS No.: 102340-67-0
Cat. No.: VC0129688
Molecular Formula: C9H14ClN5O3
Molecular Weight: 275.693
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102340-67-0 |
|---|---|
| Molecular Formula | C9H14ClN5O3 |
| Molecular Weight | 275.693 |
| IUPAC Name | (6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride |
| Standard InChI | InChI=1S/C9H13N5O3.ClH/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;/h3-4,6,15-16H,2H2,1H3,(H3,10,11,13,14,17);1H/t3-,4+,6-;/m0./s1 |
| Standard InChI Key | SWHYJSMRUIOMKW-ZUOBHZEMSA-N |
| SMILES | CC(C(C1CN=C2C(=N1)C(=O)NC(=N2)N)O)O.Cl |
Introduction
Chemical Structure and Properties
Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride is structurally related to tetrahydrobiopterin (BH4), featuring a pterin ring system with specific oxidation patterns. The quinonoid form results from a two-electron oxidation of tetrahydrobiopterin via a stepwise one-electron transfer mechanism, as confirmed by electron paramagnetic resonance studies showing the intermediacy of a pterin cation radical during oxidation . This oxidation leads to the formation of quinonoid dihydropteridine (qPH2), which in the case of biopterin, produces quinonoid dihydrobiopterin (qBH2) .
The compound's chemical structure features a pterin core with a modified oxidation state compared to its precursor tetrahydrobiopterin. While the parent compound tetrahydrobiopterin has a molecular formula of C9H15N5O3, the quinonoid dihydro form would have two fewer hydrogen atoms, and the hydrochloride salt form incorporates the HCl group .
A notable characteristic of this compound is its relative instability under physiological conditions. In protic solvents and under anaerobic conditions, the quinonoid form undergoes a general base-catalyzed rearrangement to form 7,8-dihydropteridine . This rearrangement means that the quantification of the quinonoid species is only possible under conditions that fully inhibit this transformation, with biological buffers (pKa 6.2–9.4) and reaction temperature influencing the 7,8-dihydro(bio)pterin yield .
Biosynthesis and Metabolic Pathways
The formation of Quinonoid-(6R)-dihydro-L-biopterin occurs through oxidation of tetrahydrobiopterin, which itself is synthesized through a pathway beginning with GTP cyclohydrolase I (GTPCH) . This enzyme, constitutively expressed in many cells and tissues but with variable activity, converts guanosine-5'-triphosphate to 7,8-dihydroneopterin triphosphate, initiating the biosynthetic pathway leading to tetrahydrobiopterin .
In biochemical systems, the oxidation of tetrahydrobiopterin to quinonoid dihydrobiopterin is facilitated by various oxidants including:
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Horseradish peroxidase/H2O2 systems
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Heme proteins such as ferricytochrome c
The reaction of tetrahydrobiopterin with oxygen follows a complex mechanism that likely involves the intermediacy of radical species. The electron-rich carbon-centered radical (- BH4) at carbon-4 of the pterin structure is proposed to react with oxygen, forming tetrahydrobiopterin peroxyl radical (BH4OO- ) that propagates the oxidation reaction by abstracting hydrogen atoms from other tetrahydrobiopterin molecules .
Functional Role in Enzymatic Processes
Quinonoid-(6R)-dihydro-L-biopterin serves as a critical intermediate in the cofactor recycling pathway for aromatic amino acid hydroxylases. During the hydroxylation of aromatic amino acids, tetrahydrobiopterin is converted to 4a-carbinolamine tetrahydrobiopterin, which is then dehydrated to quinonoid dihydrobiopterin . This transformation is part of a regeneration pathway that maintains adequate levels of tetrahydrobiopterin for continued enzymatic function .
The regeneration pathway involves two key enzymes:
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Pterin carbinolamine dehydratase (PCD) - Converts 4a-carbinolamine tetrahydrobiopterin to quinonoid dihydrobiopterin
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Dihydropteridine reductase (DHPR) - Reduces quinonoid dihydrobiopterin back to tetrahydrobiopterin
Additionally, dihydrofolate reductase (DHFR) plays a role in recycling 7,8-dihydrobiopterin (formed by tautomerization of quinonoid dihydrobiopterin) back to tetrahydrobiopterin . This dual regeneration system ensures the maintenance of appropriate tetrahydrobiopterin levels for optimal enzyme function.
Pathophysiological Significance
The balance between tetrahydrobiopterin and its oxidized forms, including Quinonoid-(6R)-dihydro-L-biopterin, has profound implications for vascular health and function. In the vasculature, a deficit of tetrahydrobiopterin is implicated in the mechanisms of several diseases including:
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Atherosclerosis
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Hypertension
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Diabetic vascular disease
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Vascular complications from cigarette smoking and environmental pollution
These pathological conditions are connected to tetrahydrobiopterin's ability to regulate reactive oxygen species levels in the endothelium . When oxidized to quinonoid dihydrobiopterin and other forms that cannot be efficiently recycled, the resulting decreased tetrahydrobiopterin availability can lead to endothelial nitric oxide synthase (eNOS) uncoupling, which increases ROS production rather than nitric oxide, contributing to vascular dysfunction .
Analytical Methods for Detection and Quantification
The study of Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride presents significant analytical challenges due to its inherent instability and rapid conversion to other pterin derivatives. Several methods have been employed to investigate this compound and related pterins:
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Electrochemical studies with tetrahydropterin analogs to understand the oxidation mechanisms
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Electron paramagnetic resonance (EPR) spectroscopy to identify radical intermediates
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Chemical oxidation in oxygenated buffers to determine product distribution
Therapeutic Implications and Applications
The understanding of tetrahydrobiopterin metabolism, including the role of Quinonoid-(6R)-dihydro-L-biopterin, has led to therapeutic applications. The first FDA-approved tetrahydrobiopterin formulation (Sapropterin, Kuvan) received approval for use in patients with phenylketonuria (PKU), a genetic condition causing accumulation of phenylalanine in the blood .
The therapeutic potential extends beyond PKU to other conditions where tetrahydrobiopterin supply is limiting. This application requires a clear understanding of the mechanisms regulating tetrahydrobiopterin in different organs and tissues, its pharmacology, and physiological effects .
Research into the regeneration pathway involving Quinonoid-(6R)-dihydro-L-biopterin could potentially lead to novel therapeutic strategies targeting the enzymes involved in this pathway, such as dihydropteridine reductase and dihydrofolate reductase, to maintain optimal tetrahydrobiopterin levels in conditions characterized by oxidative stress .
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